molecular formula C28H28FN5O5S B2853808 N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide CAS No. 393873-26-2

N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide

Cat. No.: B2853808
CAS No.: 393873-26-2
M. Wt: 565.62
InChI Key: DGZXNBUQWMZBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide features a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 4 and a sulfanyl-linked carbamoyl-4-fluorophenyl moiety at position 3. The triazole ring is further functionalized with a methyl group connected to a 3,4,5-trimethoxybenzamide unit. This structure integrates multiple pharmacophoric elements:

  • 1,2,4-Triazole ring: Known for diverse biological activities, including antimicrobial and enzyme inhibition .
  • 3,4,5-Trimethoxybenzamide: Enhances binding affinity through hydrophobic and hydrogen-bonding interactions, as seen in antifungal and antiviral agents .

Properties

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN5O5S/c1-17-6-5-7-21(12-17)34-24(15-30-27(36)18-13-22(37-2)26(39-4)23(14-18)38-3)32-33-28(34)40-16-25(35)31-20-10-8-19(29)9-11-20/h5-14H,15-16H2,1-4H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZXNBUQWMZBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide involves multiple steps. The starting materials typically include 4-fluoroaniline, 3-methylphenyl isothiocyanate, and 3,4,5-trimethoxybenzoyl chloride. The synthetic route generally involves the following steps:

    Formation of the triazole ring: This is achieved by reacting 4-fluoroaniline with 3-methylphenyl isothiocyanate to form a thiourea intermediate, which is then cyclized to form the triazole ring.

    Attachment of the sulfanyl group: The triazole intermediate is then reacted with 2-bromoacetophenone to introduce the sulfanyl group.

    Formation of the final compound: The resulting intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride to form the final compound.

Industrial production methods for this compound would likely involve optimization of these reaction conditions to maximize yield and purity, as well as the use of scalable reaction vessels and purification techniques.

Chemical Reactions Analysis

N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The fluoroaniline moiety can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It can serve as a probe to study biochemical pathways and mechanisms, providing insights into cellular processes.

    Industrial Applications: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring and fluoroaniline moiety may interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Compound Key Substituents Structural Differences Impact on Properties
Target Compound - 3-Methylphenyl (position 4)
- 4-Fluorophenyl carbamoylmethylsulfanyl (position 5)
- 3,4,5-Trimethoxybenzamide (N-methyl)
Reference compound Balanced lipophilicity (logP ~3.5) and moderate molecular weight (~600 g/mol)
- Benzothiazole-2-ylamino (replaces 4-fluorophenyl) Benzothiazole instead of fluorophenyl Increased π-π stacking potential; higher rigidity may reduce solubility
- 2,4-Difluorophenyl (position 4)
- Phenylsulfonylbenzoyl (position 5)
Bulkier sulfonyl group Enhanced enzyme inhibition (IC50 ~1.2 μM for tyrosinase) but higher molecular weight (~650 g/mol)
- 2-Aminothiazole-triazole bi-heterocycle
- N-Arylbenzamide
Dual heterocyclic system Improved tyrosinase inhibition (IC50 ~0.8 μM) due to synergistic interactions

*Estimated based on structural analogs.

Antifungal Activity
  • Target Compound : Likely exhibits antifungal activity due to the 3,4,5-trimethoxybenzamide group, which is critical in disrupting fungal membrane synthesis .
  • : A triazole-thiadiazole hybrid with a 3-fluorobenzylsulfonyl group showed MIC values of 8–16 μg/mL against Candida albicans.
  • : Triazole-thiol derivatives with trimethoxyphenyl groups achieved >90% inhibition of Candida albicans at 0.01% concentration.
Enzyme Inhibition
  • : N-Arylated benzamides with thiazole-triazole moieties demonstrated tyrosinase IC50 values of 0.5–1.5 μM, attributed to the –N–C–S pharmacophore .
Antiviral Activity
  • : Trimethoxyphenyl-substituted triazoles exhibited 60–80% inhibition of tobacco mosaic virus (TMV), linked to the electron-deficient aryl groups.

Key Research Findings

Role of the –N–C–S Unit : Present in the target compound and analogs (e.g., ), this unit facilitates hydrogen bonding and metal coordination, critical for enzyme inhibition .

Trimethoxybenzamide Advantage : Derivatives with this group show enhanced bioactivity due to improved hydrophobic interactions and membrane penetration .

Fluorophenyl vs. Benzothiazole : Fluorophenyl groups offer metabolic stability, while benzothiazole analogs () provide stronger π-stacking but lower solubility .

Q & A

Q. Optimization Strategies :

  • Adjust reaction time (12–72 hours) and temperature (60–100°C) to maximize yield.
  • Use sodium hydride for deprotonation in thiolation steps to improve reactivity .

Basic: How is the compound structurally characterized, and what analytical techniques are critical?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., triazole protons at δ 8.1–8.3 ppm) and confirms substituent connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 525.98 g/mol for analogous compounds) .
  • X-ray Crystallography : Resolves 3D conformation, highlighting interactions like π-π stacking between fluorophenyl and triazole groups .
  • HPLC : Monitors purity (>95%) and detects trace impurities from side reactions .

Basic: What initial biological screening approaches are used to assess its activity?

Q. Methodological Answer :

  • Enzyme Inhibition Assays : Test HDAC (histone deacetylase) inhibition using fluorogenic substrates (e.g., IC50 < 1 µM for similar triazole derivatives) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) evaluate cytotoxicity, with EC50 values compared to reference drugs .
  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi assess broad-spectrum activity .

Advanced: How do structural modifications (SAR) influence biological activity?

Q. Methodological Answer :

Substituent Effect on Activity Reference
4-Fluorophenyl Enhances HDAC inhibition via hydrophobic interactions with enzyme pockets
3-Methylphenyl Improves metabolic stability but may reduce solubility in aqueous media
Trimethoxybenzamide Increases membrane permeability due to lipophilic nature

Q. Experimental Design :

  • Synthesize analogs with substituent variations (e.g., chlorophenyl, methoxy groups).
  • Compare IC50 values in enzyme assays and logP values for solubility .

Advanced: What is the hypothesized mechanism of action for its anticancer properties?

Q. Methodological Answer :

  • HDAC Inhibition : The triazole core and fluorophenyl group bind to Zn²+ in HDAC active sites, blocking substrate access. Docking studies (e.g., AutoDock Vina) show a binding affinity of −9.2 kcal/mol .
  • Apoptosis Induction : Western blotting confirms upregulation of pro-apoptotic proteins (Bax, caspase-3) in treated cancer cells .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

  • Orthogonal Assays : Validate HDAC inhibition using both fluorometric and cell-based assays to rule out assay-specific artifacts .
  • Structural Reanalysis : Use X-ray crystallography to confirm if crystal packing or conformational flexibility alters activity .
  • Dose-Response Curves : Test a wider concentration range (0.1–100 µM) to identify non-linear effects .

Advanced: What computational strategies are used to predict its pharmacokinetic properties?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration (e.g., logBB = −1.2 indicates limited CNS activity) .
  • ADMET Prediction : Tools like SwissADME estimate oral bioavailability (~55%) and CYP450 interactions (e.g., CYP3A4 inhibition risk) .

Advanced: How do researchers address stability and solubility challenges?

Q. Methodological Answer :

  • Lyophilization : Improve stability by formulating as a lyophilized powder stored at −20°C .
  • Co-Solvent Systems : Use DMSO/PEG mixtures for in vitro studies to enhance solubility (e.g., 10 mg/mL in 5% DMSO) .

Advanced: What strategies optimize formulation for in vivo studies?

Q. Methodological Answer :

  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability and reduce renal clearance .
  • Pharmacokinetic Profiling : Conduct IV/PO dosing in rodent models to calculate AUC and half-life (e.g., t1/2 = 6.2 hours) .

Advanced: How is enzyme selectivity achieved against off-target proteins?

Q. Methodological Answer :

  • Kinome-Wide Screening : Use panels like Eurofins KinaseProfiler to identify off-target kinase inhibition (e.g., <10% inhibition at 1 µM) .
  • Mutagenesis Studies : Replace key HDAC residues (e.g., His145Ala) to confirm binding specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.